(3S)-3-Amino-3-(3-hydroxy-4-methylphenyl)propanoic acid
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Overview
Description
(3S)-3-Amino-3-(3-hydroxy-4-methylphenyl)propanoic acid is an organic compound with a specific stereochemistry at the third carbon atom This compound is characterized by the presence of an amino group, a hydroxy group, and a methyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(3-hydroxy-4-methylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the use of copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method utilizes O-acyl oximes as both internal oxidants and three-atom-unit components combined with a copper catalyst to drive the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(3-hydroxy-4-methylphenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions on the aromatic ring can introduce various functional groups.
Scientific Research Applications
(3S)-3-Amino-3-(3-hydroxy-4-methylphenyl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(3-hydroxy-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)amino)propanoic acid: Similar structure with a hydroxyphenyl group.
3-Hydroxy-4-pyranones: Compounds with a hydroxy group and a pyranone ring.
Uniqueness
(3S)-3-Amino-3-(3-hydroxy-4-methylphenyl)propanoic acid is unique due to its specific stereochemistry and the presence of both amino and hydroxy groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3-hydroxy-4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-6-2-3-7(4-9(6)12)8(11)5-10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m0/s1 |
InChI Key |
XHNOLNAVDVZKST-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H](CC(=O)O)N)O |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CC(=O)O)N)O |
Origin of Product |
United States |
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